

1-[Chloro(phenyl)acetyl]piperidine: Mechanism of Action & Synthetic Utility

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Compound of Interest

Compound Name: 1-[Chloro(phenyl)acetyl]piperidine

CAS No.: 18504-70-6

Cat. No.: B102386

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Executive Summary

1-[Chloro(phenyl)acetyl]piperidine (also known as 2-chloro-2-phenyl-1-(piperidin-1-yl)ethan-1-one) is a specialized alpha-haloamide building block.^{[1][2]} Unlike direct-acting receptor ligands, its primary "mechanism of action" is defined by its chemical reactivity: it functions as a versatile electrophile capable of alkylating nucleophiles at the alpha-carbon position.

In drug development, this compound serves as a critical intermediate for generating alpha-functionalized phenylacetyl piperidines, a structural motif found in various anticholinergics, nootropics (ampakine-like structures), and sigma receptor ligands. Its biological relevance lies in its ability to covalently modify specific targets (if used as a probe) or to serve as the precursor for non-covalent bioactive agents.

Key Characteristic	Description
CAS Number	18504-70-6
Chemical Class	Alpha-Chloroamide / Piperidine Derivative
Primary Mechanism	Electrophilic Alkylation (Substitution)
Target Reactivity	High affinity for Thiols (-SH) and Amines (-NH ₂)
Synthetic Application	Precursor to alpha-aminoamides, oxadiazoles, and bioactive heterocycles

Chemical Mechanism of Action: Electrophilic Alkylation

The core mechanism of **1-[chloro(phenyl)acetyl]piperidine** is driven by the polarization of the C-Cl bond, activated by the adjacent carbonyl group and the phenyl ring. This arrangement makes the alpha-carbon highly susceptible to Nucleophilic Substitution (

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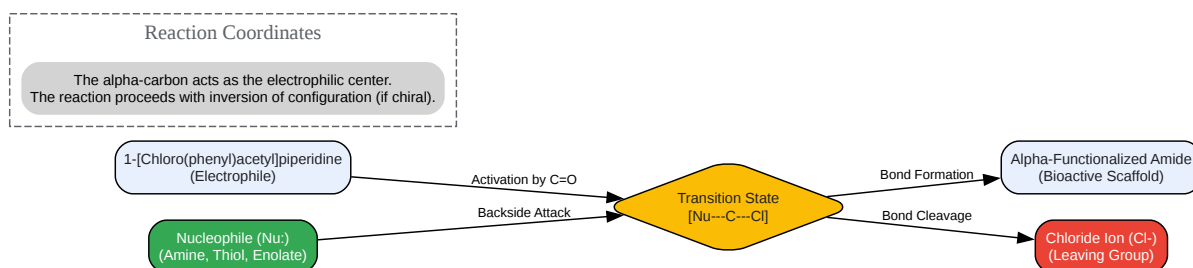
The Reactivity Profile

The presence of the electron-withdrawing carbonyl group () and the phenyl ring creates a significant partial positive charge () on the alpha-carbon.

- **Leaving Group:** The chloride ion () is a good leaving group.
- **Activation:** The adjacent carbonyl stabilizes the transition state for nucleophilic attack.
- **Sterics:** The phenyl group provides some steric bulk, but the planar nature of the amide and phenyl ring typically allows for backside attack by nucleophiles.

Mechanism Diagram (SN2 Pathway)

The following diagram illustrates the bimolecular nucleophilic substitution mechanism, which is the fundamental mode of action for this compound in both synthesis and potential biological covalent inhibition.



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Figure 1: The

reaction mechanism of **1-[chloro(phenyl)acetyl]piperidine** with a generic nucleophile.

Synthetic Applications & Derived Scaffolds

Researchers utilize this mechanism to graft the (phenyl)(piperidinyl)acetyl moiety onto other molecular cores. This is a common strategy in "Fragment-Based Drug Discovery" (FBDD).

Synthesis of Alpha-Aminoamides

Reaction with primary or secondary amines yields alpha-aminoamides. This structural class is known for modulating ion channels (e.g., Sodium Channels) and acting as neuroprotective agents.

- Reaction: Substrate + R-NH₂ + Base → Ph-CH(NHR)-CO-Piperidine
- Relevance: Structurally related to Remacemide and other anticonvulsant scaffolds.

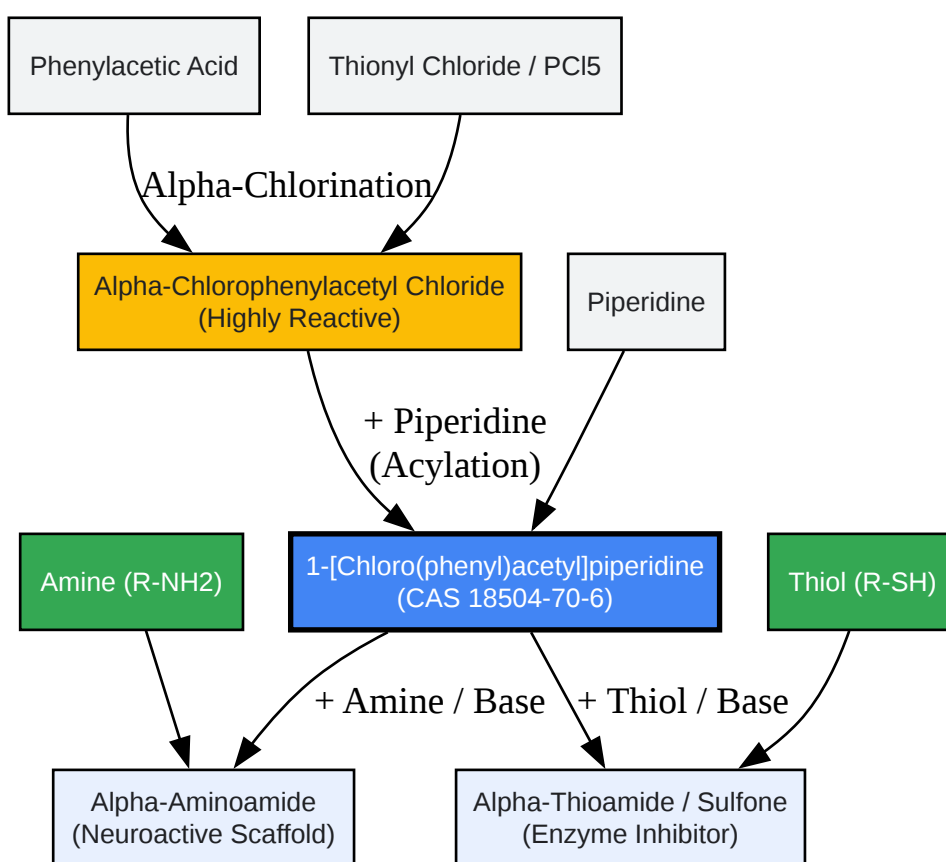
Heterocyclic Construction (Oxadiazoles)

As highlighted in recent literature, this intermediate is used to synthesize complex heterocycles like 1,3,4-oxadiazoles.

- Workflow: The chloride is displaced by a hydrazide or a thiol-functionalized heterocycle.
- Application: Development of antimicrobial and anticancer agents (e.g., inhibiting Acetylcholinesterase or Urease) [1].

Synthetic Workflow Diagram

The following flowchart details the standard protocol for generating this intermediate and its downstream conversion.



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Figure 2: Synthetic route from raw materials to the target intermediate and its diverse applications.

Biological Implications (Covalent Inhibition)

While primarily a reagent, the "Mechanism of Action" in a biological context (e.g., if used as a chemical probe) is Covalent Inhibition.

The "Warhead" Concept

Alpha-haloamides are classified as covalent warheads. If introduced into a biological system, they can irreversibly alkylate nucleophilic residues on proteins.

- Target Residues: Cysteine (Thiol group) > Histidine (Imidazole) > Lysine (Amine).
- Mechanism: The protein nucleophile attacks the alpha-carbon, displacing the chloride.
- Utility: This reactivity is exploited in Activity-Based Protein Profiling (ABPP) to map the active sites of enzymes (e.g., Cysteine Proteases, Deubiquitinases).

Pharmacological Context of Derivatives

The derivatives synthesized from this compound often target:

- Sigma Receptors (σ_1/σ_2): N-substituted phenylacetyl piperidines are known ligands for Sigma receptors, involved in cellular stress signaling and neuroprotection.
- Muscarinic Receptors: The scaffold mimics the diphenyl-piperidine motif found in anticholinergics, though typically requiring a bulkier substitution at the alpha-carbon (e.g., a second phenyl or cyclohexyl group).

Experimental Protocols & Safety

Standard Reaction Protocol (Nucleophilic Substitution)

To utilize this compound for library generation:

- Solvent: Dissolve **1-[chloro(phenyl)acetyl]piperidine** (1.0 eq) in anhydrous DMF or Acetonitrile.
- Base: Add Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to scavenge the HCl byproduct.

- Nucleophile: Add the amine or thiol (1.1 eq).
- Conditions: Stir at Room Temperature for 2-12 hours. Heating (60°C) may be required for sterically hindered amines.
- Workup: Dilute with water and extract with Ethyl Acetate. The product is typically stable and can be purified via silica gel chromatography.

Safety Data

- Hazard Class: Skin Irritant / Eye Irritant. Potential Sensitizer.
- Reactivity: Moisture sensitive (slow hydrolysis).
- Handling: Handle in a fume hood. As an alkylating agent, it should be treated as a potential mutagen until proven otherwise.

References

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